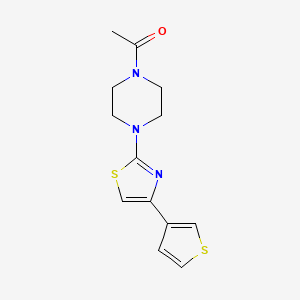

1-(4-(4-(Thiophen-3-yl)thiazol-2-yl)piperazin-1-yl)ethanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of similar compounds involves eco-friendly, microwave-assisted methods and conventional synthesis techniques. An efficient microwave-assisted synthesis route for related compounds utilizes click cyclocondensation, optimized catalysts, and regioselective isomer formation. Such processes highlight the acceleration of reactions and the eco-friendly nature of modern synthesis methods (Said et al., 2020).

Molecular Structure Analysis

X-ray diffraction and Hirshfeld Surface Analysis (HAS) are critical in understanding the molecular structure of synthesized compounds. The crystal structure of a similar compound demonstrated a conventional chair conformation for the piperazine ring, with HAS showing clear agreement with XRD analysis, providing insight into the molecular arrangements and intermolecular interactions (Said et al., 2020).

Chemical Reactions and Properties

Electrochemical synthesis methods highlight the versatility of related compounds in undergoing chemical transformations. Electrochemical oxidation in the presence of nucleophiles leads to new arylthiobenzazoles, demonstrating the compounds' reactivity and potential for forming complex molecules through electrochemically induced reactions (Amani & Nematollahi, 2012).

Physical Properties Analysis

The physical properties of similar compounds, such as thermal stability and crystal structure, are thoroughly analyzed using techniques like TGA, DSC, and single crystal XRD. These studies provide a comprehensive understanding of the compounds' stability and structural integrity under various conditions (Govindhan et al., 2017).

Chemical Properties Analysis

Investigations into the chemical properties of related compounds include studies on their reactivity, bonding patterns, and interaction with other molecules. For example, the N-alkoxy-substituted thiazole derivatives display specific hydrogen bonding patterns, contributing to their chemical behavior and potential interactions in biological systems (Balderson et al., 2007).

Scientific Research Applications

Pharmacokinetics and Metabolism

Disposition and Metabolism of SB-649868 : This study investigated the disposition and metabolism of SB-649868, a novel orexin 1 and 2 receptor antagonist potentially relevant to the pharmacokinetics of structurally related compounds like 1-(4-(4-(Thiophen-3-yl)thiazol-2-yl)piperazin-1-yl)ethanone. The research found that SB-649868 was extensively metabolized, with principal elimination via feces and minor urinary excretion, indicating the compound's metabolic pathways and excretion patterns that could be relevant for related molecules (Renzulli et al., 2011).

Novel Psychoactive Substances

Prevalence of New Psychoactive Substances : A retrospective study in hair samples aimed to provide insight into the changing patterns of designer drugs, including piperazine derivatives. This research highlights the growing challenge of new psychoactive substances (NPS) in the drug scene, which may include compounds with structural similarities to this compound. The study emphasizes the need for awareness and screening for such substances (Rust et al., 2012).

Novel Antipsychotic Potential

Anxiolytic-like Effects of Novel Compounds : Research on novel compounds with anxiolytic-like effects investigated their pharmacological properties, potentially offering insights into the therapeutic applications of structurally related compounds like this compound. Such studies contribute to understanding the mechanism of action and potential therapeutic uses of new chemical entities in treating anxiety and mood disorders (Brito et al., 2017).

Drug Development and Clinical Applications

Metabolism and Disposition of BMS-690514 : This research provides detailed insights into the metabolism and disposition of BMS-690514, an inhibitor with relevance to the study of similar compounds like this compound. Understanding the metabolic pathways, absorption, and excretion of such compounds is crucial for drug development and therapeutic application (Christopher et al., 2010).

Future Directions

The development of new analogs of bioactive heterocyclic compounds is a major challenge in synthetic organic and medicinal chemistry . Future research could focus on the synthesis, characterization, and biological activity evaluation of “1-(4-(4-(Thiophen-3-yl)thiazol-2-yl)piperazin-1-yl)ethanone” and its derivatives.

Mechanism of Action

Target of Action

Compounds with a similar thiazole structure have been found to exhibit diverse biological activities, acting as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .

Mode of Action

Thiazole derivatives have been shown to interact with various biological targets, leading to a range of effects . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . This could potentially influence the compound’s interaction with its targets.

Biochemical Pathways

Thiazole derivatives have been found to affect a variety of biological pathways, contributing to their diverse biological activities .

Pharmacokinetics

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties could potentially influence the compound’s bioavailability.

Result of Action

Thiazole derivatives have been found to exhibit a range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .

Action Environment

The solubility properties of thiazole derivatives could potentially be influenced by environmental factors such as ph and temperature .

properties

IUPAC Name |

1-[4-(4-thiophen-3-yl-1,3-thiazol-2-yl)piperazin-1-yl]ethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15N3OS2/c1-10(17)15-3-5-16(6-4-15)13-14-12(9-19-13)11-2-7-18-8-11/h2,7-9H,3-6H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQUYGBRRMYPGQG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CCN(CC1)C2=NC(=CS2)C3=CSC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15N3OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![tert-butyl N-[3-(4-hydroxyphenyl)propyl]carbamate](/img/structure/B2491111.png)

![5-[(1-Benzylaziridin-2-yl)methoxy]isoquinoline](/img/structure/B2491115.png)

![1-(7-Bromobenzo[d][1,3]dioxol-4-yl)ethan-1-one](/img/structure/B2491116.png)

![N-(2-(3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2491118.png)

![N-(4-fluorophenyl)-2-{[5-hydroxy-6-(4-methylbenzyl)-1,2,4-triazin-3-yl]sulfanyl}acetamide](/img/structure/B2491128.png)